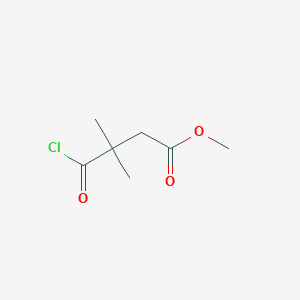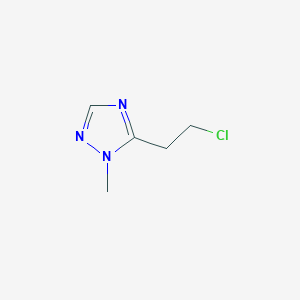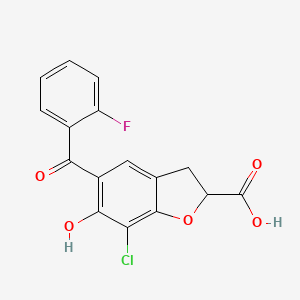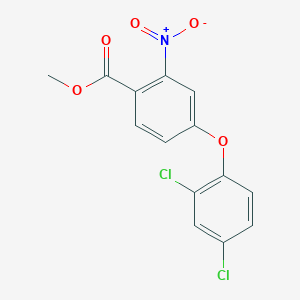
Methyl 4-chloro-3,3-dimethyl-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-3,3-dimethyl-4-oxobutanoate is an organic compound with the molecular formula C7H11ClO3. It is a clear, slightly yellow to yellow-orange liquid. This compound is known for its use in various chemical reactions and industrial applications, particularly in the preparation of insecticides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-3,3-dimethyl-4-oxobutanoate can be synthesized through the alkylation of enolate ions. One common method involves the reaction of methyl 4-chloro-3-oxobutanoate with alkyl halides such as 1,2-dibromoethane, 1,3-dibromopropane, and 1,2,3-tribromopropane. This reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation reactions using similar methods as described above. The use of palladium catalysts in the presence of symmetric allylic diacetates or dicarbonates can also be employed to produce dihydrofurans, which are related compounds .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-chloro-3,3-dimethyl-4-oxobutanoate undergoes various chemical reactions, including:
Alkylation: Reaction with alkyl halides to form enol ethers.
Oxidation and Reduction: Potential reactions with oxidizing or reducing agents, although specific examples are less commonly documented.
Substitution: Reactions involving the substitution of the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Alkyl Halides: Used in alkylation reactions.
Bases: Such as sodium ethoxide in ethanol, to generate enolate ions.
Palladium Catalysts: Used in reactions with symmetric allylic diacetates or dicarbonates.
Major Products
Enol Ethers: Formed from alkylation reactions.
Dihydrofurans: Produced in the presence of palladium catalysts.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-3,3-dimethyl-4-oxobutanoate is utilized in various scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine:
Industry: Employed in the production of insecticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl 4-chloro-3,3-dimethyl-4-oxobutanoate involves its reactivity as an enolate ion. The enolate ion can undergo nucleophilic substitution reactions, where it attacks electrophilic centers in other molecules. This reactivity is facilitated by the presence of the carbonyl group, which stabilizes the enolate ion through resonance .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-chloro-3-oxobutanoate: A closely related compound with similar reactivity.
Isopropyl 4-chloro-3-oxobutanoate: Another similar compound with slight variations in the alkyl group.
Tert-butyl 4-chloro-3-oxobutanoate: Similar structure with a different alkyl group.
Uniqueness
Methyl 4-chloro-3,3-dimethyl-4-oxobutanoate is unique due to its specific molecular structure, which includes two methyl groups on the third carbon. This structural feature influences its reactivity and the types of products it can form in chemical reactions.
Propiedades
Número CAS |
91735-32-9 |
|---|---|
Fórmula molecular |
C7H11ClO3 |
Peso molecular |
178.61 g/mol |
Nombre IUPAC |
methyl 4-chloro-3,3-dimethyl-4-oxobutanoate |
InChI |
InChI=1S/C7H11ClO3/c1-7(2,6(8)10)4-5(9)11-3/h4H2,1-3H3 |
Clave InChI |
UEHKEYQOTNJBBB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=O)OC)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxaspiro[2.5]oct-4-ene](/img/structure/B14344065.png)




![3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol](/img/structure/B14344095.png)


![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)



![N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14344148.png)

